molecular formula C9H19IO B3153685 9-Iodononan-1-ol CAS No. 76334-30-0

9-Iodononan-1-ol

Cat. No.: B3153685
CAS No.: 76334-30-0
M. Wt: 270.15 g/mol
InChI Key: DERKZNXHICJXOU-UHFFFAOYSA-N
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Description

9-Iodononan-1-ol (hypothetical structure: HO-(CH₂)₈-I) is a primary alcohol featuring a terminal iodine atom on a nine-carbon chain. These compounds are typically used as intermediates in organic synthesis, leveraging their reactive functional groups (e.g., iodine, azide) for cross-coupling reactions or click chemistry .

Properties

IUPAC Name

9-iodononan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19IO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKZNXHICJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

9-Iodonononan-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 9-Iodononan-1-ol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is typically oxidized to form a carbonyl group, while the iodine atom may remain intact or be replaced by another functional group.

Molecular Targets and Pathways:

  • Enzyme Inhibition: In biochemical assays, 9-Iodononan-1-ol may act as an inhibitor for specific enzymes, affecting metabolic pathways.

  • Polymerization: In industrial applications, it can participate in polymerization reactions, leading to the formation of new materials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
9-Iodononan-1-ol C₉H₁₈IO 256.15 (calc.) -OH (C1), -I (C9) Terminal hydroxyl and iodine groups
1-Chloro-9-iodononane C₉H₁₈ClI 312.59 -Cl (C1), -I (C9) Halogenated alkane
9-Azido-nonan-1-ol C₉H₁₉N₃O 185.27 -OH (C1), -N₃ (C9) Azide group for click chemistry
9-Decen-1-ol,1-propanoate C₁₃H₂₂O₂ 210.31 Ester (-OCOCH₂CH₃), double bond Unsaturated carbon chain
9H-Xanthen-9-ol C₁₃H₁₀O₂ 198.22 Cyclic ether, phenolic -OH Polycyclic aromatic structure

Sources :

Physical and Chemical Properties

  • 1-Chloro-9-iodononane: Physical state: Colorless to pale yellow liquid. Solubility: Miscible with chloroform, dichloromethane, and ethyl acetate. Reactivity: High due to halogen bonds (C-Cl and C-I), enabling nucleophilic substitutions .
  • 9-Azido-nonan-1-ol: LogP: Estimated ~3.0 (moderate lipophilicity). Stability: Azide group requires careful handling to avoid explosive decomposition .
  • 9-Decen-1-ol,1-propanoate: LogP: 3.85 (hydrophobic due to ester and alkene groups). Applications: Potential use in fragrances or plasticizers .
  • 9H-Xanthen-9-ol :

    • Hazards: Flammable liquid (Category 2), acute toxicity via oral/skin exposure .

Stability and Reactivity Trends

  • Halogenated Compounds: Iodo derivatives (e.g., 1-chloro-9-iodononane) exhibit higher reactivity than chloro analogs due to weaker C-I bonds .
  • Azides vs. Alcohols: Azido compounds (e.g., 9-azido-nonan-1-ol) require stringent storage conditions compared to alcohols .

Biological Activity

9-Iodononan-1-ol is an organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a nonane backbone. Its chemical formula is C9H19IO, and it features a long hydrophobic hydrocarbon chain, significantly influencing its physical and chemical properties. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications.

The structure of 9-Iodononan-1-ol includes:

  • Hydroxyl Group (-OH) : Contributes to its polar characteristics.
  • Iodine Atom (I) : Enhances lipophilicity and can influence biological interactions.

Comparison with Similar Compounds

Compound NameChemical FormulaKey Features
1-Chloro-9-iodononaneC9H18ClIContains chlorine instead of hydroxyl group
1-Bromo-9-iodononaneC9H18BrIContains bromine; similar reactivity
2-Iodohexan-1-olC6H13IOShorter carbon chain; different functional group position

What sets 9-Iodononan-1-ol apart is its unique combination of a long carbon chain with both an iodine atom and a hydroxyl group, enhancing its interactions with lipid membranes, which may contribute to its biological activities compared to shorter-chain or differently halogenated analogs .

Biological Activity

Research into the biological activity of 9-Iodononan-1-ol has primarily focused on its potential interactions within biological systems. Key areas of investigation include:

Enzyme Inhibition

Preliminary studies suggest that 9-Iodononan-1-ol may exhibit enzyme inhibitory properties. The presence of the iodine atom could facilitate interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This characteristic is particularly relevant in drug design and therapeutic applications.

Protein Binding Affinities

Interaction studies have indicated that 9-Iodononan-1-ol may bind to specific proteins or enzymes, which could elucidate its behavior in biological systems. Understanding these binding affinities is crucial for exploring its therapeutic uses .

The mechanism of action for compounds like 9-Iodononan-1-ol typically involves:

  • Binding to Target Proteins : This can alter protein function or inhibit enzymatic activity.
  • Modulation of Cell Signaling Pathways : Depending on the target, it may influence various cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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